Cas no 119008-22-9 (5,6-DIHYDRO PGE3)

5,6-DIHYDRO PGE3 化学的及び物理的性質

名前と識別子

-

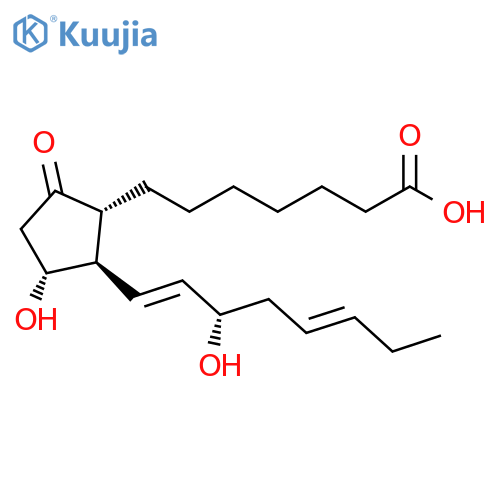

- 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid

- 5,6-DIHYDRO PGE3

- Prosta-13,17-dien-1-oicacid, 11,15-dihydroxy-9-oxo-, (11a,13E,15S)- (9CI)

- 9-OXO-11ALPHA,15S-DIHYDROXY-PROSTA-13E,17Z-DIEN-1-OIC ACID

- 9-Oxo-11alpha,15s-dihydroxy-prosta-13E,17Z-dien-oic acid

- DELTA17-PROSTAGLANDIN E1

- 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic a

- MS-21878

- 7-((1R,2R,3R)-3-hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl)heptanoic acid

- 119008-22-9

- AKOS016010103

- Prosta-13,17-dien-1-oic acid, 11,15-dihydroxy-9-oxo-, (11alpha,13E,15S)- (9CI)

- 7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid

-

- MDL: MFCD00216051

- インチ: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1

- InChIKey: OFPLGKUICBQJOS-NFRSEMAFSA-N

- ほほえんだ: CC/C=C/C[C@@H](/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)C(=O)C[C@H]1O)O

計算された属性

- せいみつぶんしりょう: 352.22500

- どういたいしつりょう: 352.22497412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 12

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

- PSA: 94.83000

- LogP: 3.25110

5,6-DIHYDRO PGE3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM202862-1g |

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid |

119008-22-9 | 95% | 1g |

$1865 | 2021-06-15 | |

| Key Organics Ltd | MS-21878-0.5G |

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid |

119008-22-9 | >95% | 0.5g |

£5737.00 | 2025-02-08 | |

| A2B Chem LLC | AA32278-1g |

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid |

119008-22-9 | 1g |

$3395.00 | 2024-04-20 | ||

| Chemenu | CM202862-1g |

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid |

119008-22-9 | 95% | 1g |

$1865 | 2023-11-23 |

5,6-DIHYDRO PGE3 関連文献

-

1. Chapter 13. Arachidonic acid metabolitesP. Barraclough Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1986 83 331

-

2. Chapter 13. Arachidonic acid metabolitesP. Barraclough Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1986 83 331

5,6-DIHYDRO PGE3に関する追加情報

Comprehensive Overview of 5,6-DIHYDRO PGE3 (CAS No. 119008-22-9): Properties, Applications, and Research Insights

5,6-DIHYDRO PGE3 (CAS No. 119008-22-9) is a bioactive prostaglandin analog that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural and functional properties. As a derivative of prostaglandin E3 (PGE3), this compound plays a pivotal role in modulating inflammatory responses, cellular signaling, and tissue repair mechanisms. Researchers and industry professionals are increasingly exploring its potential in drug development, anti-inflammatory therapies, and regenerative medicine, aligning with current trends in precision medicine and personalized healthcare.

The molecular structure of 5,6-DIHYDRO PGE3 features a saturated bond between carbons 5 and 6, distinguishing it from its parent compound, PGE3. This modification enhances its stability while retaining biological activity, making it a valuable candidate for long-acting formulations. Recent studies highlight its interaction with EP receptors, particularly EP3 and EP4, which are critical in regulating immune responses and pain perception. Such findings have spurred interest in its application for chronic pain management and autoimmune disorders, topics frequently searched in medical databases and AI-driven research platforms.

In the context of cosmeceuticals and dermatology, 5,6-DIHYDRO PGE3 has emerged as a promising ingredient due to its ability to promote skin barrier function and reduce oxidative stress. With growing consumer demand for anti-aging solutions and natural skincare alternatives, this compound is being investigated for its synergy with antioxidants like vitamin E and ferulic acid. Industry reports suggest its inclusion in next-generation serums and creams, addressing FAQs such as "How do prostaglandins improve skin health?" and "What are the benefits of stable prostaglandin analogs?"

From a synthetic perspective, the production of 5,6-DIHYDRO PGE3 involves sophisticated enzymatic catalysis or chemical hydrogenation techniques. Advances in green chemistry have optimized its synthesis to minimize environmental impact, resonating with the global push for sustainable pharmaceuticals. Analytical methods like HPLC and LC-MS ensure high purity, a key concern for researchers querying "How to validate prostaglandin purity?" or "CAS No. 119008-22-9 specifications."

Ongoing clinical trials are evaluating the safety and efficacy of 5,6-DIHYDRO PGE3 in neuroprotection and cardiovascular health, areas where prostaglandins historically show therapeutic promise. Its potential to mitigate ischemia-reperfusion injury and support angiogenesis aligns with trending searches on "novel cardioprotective agents" and "prostaglandins in stroke recovery." These applications underscore its versatility beyond traditional inflammation modulation.

In summary, 5,6-DIHYDRO PGE3 (CAS No. 119008-22-9) represents a multifaceted compound with expanding relevance in biomedical research and therapeutic innovation. Its optimized stability, receptor specificity, and compatibility with sustainable synthesis methods position it as a compound of interest for future breakthroughs. As scientific inquiries evolve, this prostaglandin analog continues to address critical gaps in inflammatory disease management and tissue engineering, cementing its role in next-generation biopharmaceuticals.

119008-22-9 (5,6-DIHYDRO PGE3) 関連製品

- 21003-46-3(8-Isoprostaglandin E1)

- 363-24-6(Prostaglandin E2)

- 27415-25-4(8-Isoprostaglandin E2)

- 745-65-3(Prostaglandin E1)

- 24570-01-2(11-Epiprostaglandin E1)

- 38873-82-4(15(R)\u200b-\u200bProstaglandin E2)

- 36150-00-2(5-trans-Prostaglandin E2)

- 130209-82-4(Latanoprost)

- 17968-82-0(Prostaglandin D1)

- 38310-90-6(Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-9-oxo-, (5Z,11b,13E,15S)- (9CI))